molecular formula C14H11ClN2O3 B11560731 4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol

4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol

Cat. No.: B11560731
M. Wt: 290.70 g/mol
InChI Key: UFODXBNVDJSWAB-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol is a chemical compound with the molecular formula C14H11ClN2O3 It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol typically involves the condensation reaction between 4-chloro-2-nitrobenzaldehyde and 4-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding amine from the imine bond.

    Substitution: Replacement of the chloro group with various nucleophiles, leading to a diverse range of substituted products.

Scientific Research Applications

4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive functional groups.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound’s imine and nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]phenol
  • 4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol
  • 4-Chloro-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol

Uniqueness

4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]-6-nitrophenol is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential applications. The combination of these functional groups with the imine bond provides a versatile scaffold for further chemical modifications and the development of novel compounds with enhanced biological activities.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

4-chloro-2-[(4-methylphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-4-12(5-3-9)16-8-10-6-11(15)7-13(14(10)18)17(19)20/h2-8,18H,1H3

InChI Key

UFODXBNVDJSWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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